molecular formula C12H10N2O3 B1423639 Methyl 2-(pyrimidin-2-yloxy)benzoate CAS No. 178118-28-0

Methyl 2-(pyrimidin-2-yloxy)benzoate

Cat. No. B1423639
M. Wt: 230.22 g/mol
InChI Key: PVUQLZPNNLNFDY-UHFFFAOYSA-N
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Description

“Methyl 2-(pyrimidin-2-yloxy)benzoate” is a chemical compound with the CAS Number: 178118-28-0 and a molecular weight of 230.22 . Its linear formula is C12H10N2O3 .

Scientific Research Applications

Synthesis in Herbicides

Methyl 2-(pyrimidin-2-yloxy)benzoate plays a crucial role in the synthesis of various herbicides. It has been used as an intermediate in the production of herbicides like Bispyribac-sodium, a compound effective against weeds in rice fields. The synthesis process involves reactions with different compounds to achieve high yields and effective herbicidal properties (Li Yuan-xiang, 2008).

Herbicidal Activity of Derivatives

Studies have been conducted on derivatives of methyl 2-(pyrimidin-2-yloxy)benzoate for their herbicidal activity. These derivatives, often involving dialkoxyphosphoryl aryl groups, show potential for weed control, indicating a direction for future structural modifications and herbicide development (Chuanfei Jin, H. He, 2011).

Safety And Hazards

“Methyl 2-(pyrimidin-2-yloxy)benzoate” has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

methyl 2-pyrimidin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-11(15)9-5-2-3-6-10(9)17-12-13-7-4-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUQLZPNNLNFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695147
Record name Methyl 2-[(pyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(pyrimidin-2-yloxy)benzoate

CAS RN

178118-28-0
Record name Methyl 2-[(pyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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